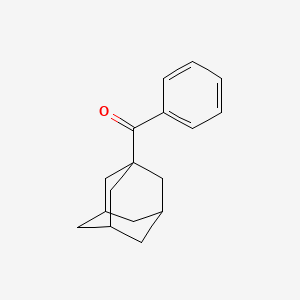

1-金刚烷基(苯基)甲酮

描述

1-Adamantyl(phenyl)methanone is a compound that is part of a broader class of adamantane derivatives. These compounds are characterized by their adamantane core, a highly stable, three-dimensional hydrocarbon framework that imparts unique physical and chemical properties to the molecule. The adamantane structure is known for its high thermal stability and resistance to chemical reagents, making it a valuable moiety in various chemical applications.

Synthesis Analysis

The synthesis of adamantane derivatives can involve multiple steps and various chemical reactions. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide leads to the formation of a novel hexacyclic benzazepine derivative of 2,4-methanoadamantane. This product is characterized by a complex 2-azahexacyclo[8.7.1.1^1,4.0^4,9.0^11,16.0^12,18]nonadeca-4,6,8-triene skeleton, which is formed through a domino process involving consecutive excited-state intramolecular gamma-hydrogen-transfer reactions . Additionally, base hydrolysis of the benzazepine derivative yields a keto derivative of the 1,2-substituted adamantane, which is an epsilon-amino acid .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is often investigated using spectroscopic methods and theoretical calculations. For example, the structural molecular geometry, vibrational frequencies, and NMR chemical shifts of (adamantan-1-yl)(phenylsulfanyl)methanone have been studied using both experimental and theoretical methods . Theoretical computations, including DFT/B3LYP calculations, provide insights into the optimized molecular structure and contribute to the understanding of the molecule's electronic and thermodynamic properties .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, leading to the formation of novel compounds with potential bioactivity. Esterification reactions, for instance, have been used to synthesize esters of adamantan-1-ylacetic acid with N-aryl substituted 3-hydroxypyridine-4-one derivatives . These reactions yield compounds that are fully characterized using standard spectroscopic methods and can be further analyzed for their potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The crystal and molecular structures of these compounds, determined by single-crystal X-ray diffraction methods, reveal the separation of hydrophobic and hydrophilic regions within the molecules . The crystal packing can show features such as two-dimensional hydrogen bonding layers or hydrogen-bonded chains, which are indicative of the molecule's intermolecular interactions and stability . The thermodynamic properties, as well as the contributions of molecular orbitals from different groups within the molecule, are also important aspects of the physical and chemical properties analysis .

科学研究应用

1. 合成和结构分析

1-金刚烷基(苯基)甲酮作为金刚烷系列的一部分,已被用于各种合成和结构分析中。例如,研究了它在吡啶介质中与 1H-唑类的相互作用,产生了金刚烷系列的 α-唑基肟。此反应是共轭 1,4-加成到作为迈克尔受体的亚硝基烯烃的一个例子。此类化合物的结构性质已通过 X 射线晶体学进行了研究 (Krasnikov 等人,2014 年)。

2. 振动频率和分子轨道

研究探索了类似 (金刚烷-1-基)(苯硫基)甲酮的化合物的振动频率和分子轨道性质。这涉及使用实验方法和理论方法,例如傅里叶变换红外光谱 (FT-IR)、拉曼光谱和核磁共振 (NMR)。密度泛函理论 (DFT) 等理论计算方法已被用于理解分子结构、自然键轨道和热力学性质 (Gökce 等人,2018 年)。

3. 配位聚合物

1-金刚烷基(苯基)甲酮衍生物已用于配位聚合物的合成中。例如,已经合成和结构表征了涉及钴和镍与 1,3-金刚烷二羧酸和双(4-(1H-咪唑-1-基)苯基)甲酮配体的配位聚合物。这些聚合物表现出独特的几何和结构性质,为配位化学和材料科学领域做出了贡献 (Wang 和 Sun,2022 年)。

4. 空间位阻和离子氢化

空间位阻对涉及金刚烷基衍生物的反应的影响一直备受关注。例如,已经研究了芳基二(1-金刚烷基)甲醇离子氢化为相应甲烷的过程,以了解取代基和反应条件对立体选择性和反应动力学的影响。此类研究对于理解有机化学中的反应机理至关重要 (Lomas 和 Vaissermann,1997 年;2010 年)。

5. 金刚烷化合物的合成

已经探索了使用类似 Biginelli 反应的反应合成金刚烷化合物的过程。金刚烷衍生物用于制备各种生物活性化合物,展示了 1-金刚烷基(苯基)甲酮在合成具有潜在生物活性的新分子的多功能性 (Lashmanova 等人,2016 年)。

未来方向

The future directions of research into 1-Adamantyl(phenyl)methanone and other adamantane derivatives are promising. They are becoming increasingly popular due to their various pharmacological effects . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel drugs and materials .

属性

IUPAC Name |

1-adamantyl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXCOHWIYKULSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329898 | |

| Record name | adamantanyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantyl(phenyl)methanone | |

CAS RN |

31919-47-8 | |

| Record name | Methanone,7)]dec-1-yl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantanyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

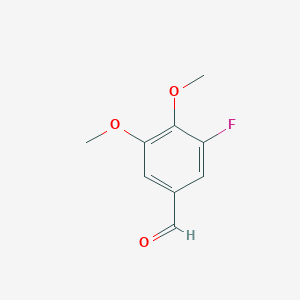

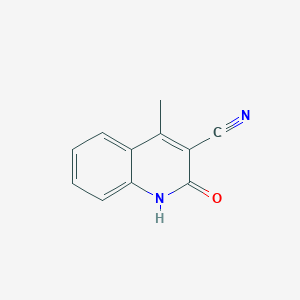

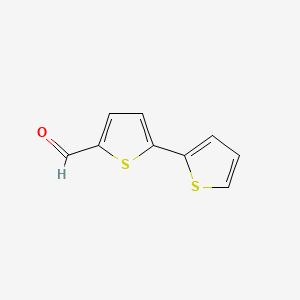

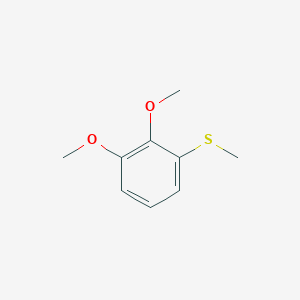

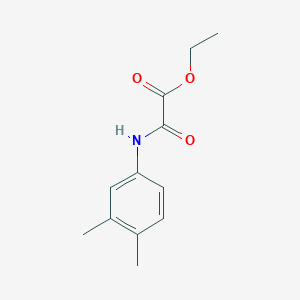

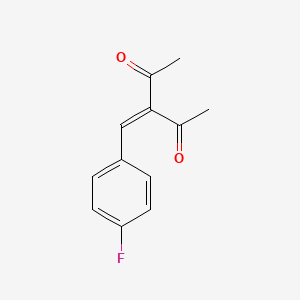

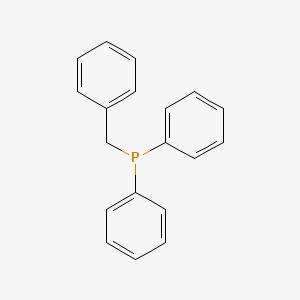

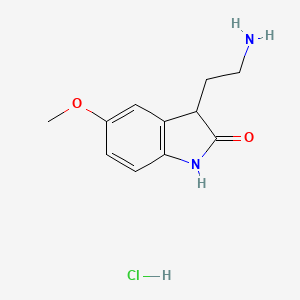

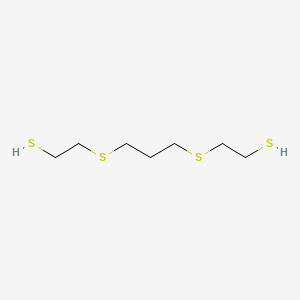

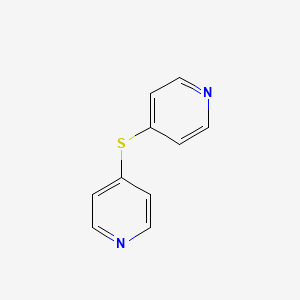

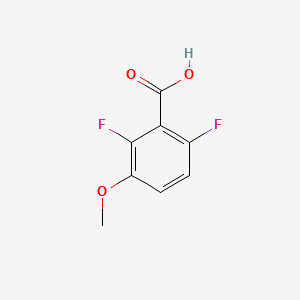

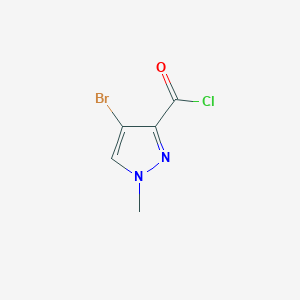

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。